BenchChemオンラインストアへようこそ!

1-([1,2,4]Triazolo[4,3-a]pyridin-8-yl)ethanamine

Regioisomer differentiation Heterocyclic SAR Kinase inhibitor design

CAS 1554425-57-8 features an 8-position ethanamine on the triazolopyridine core, creating a distinct hinge-binding vector for JAK1/2/3 selectivity tuning—non-interchangeable with 3-position analogs (e.g., CAS 900641-16-9) or tetrahydro derivatives (e.g., CAS 1394042-31-9). The aromatic pyridine ring preserves π-stacking contributions critical to binding free energy. XLogP3-AA -0.2 and TPSA 56.2 Ų predict moderate cell permeability for intracellular kinase target engagement. ≥97% purity ensures reliable stoichiometry in metal-coordination chemistry and SAR studies.

Molecular Formula C8H10N4
Molecular Weight 162.196
CAS No. 1554425-57-8
Cat. No. B2666762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-([1,2,4]Triazolo[4,3-a]pyridin-8-yl)ethanamine
CAS1554425-57-8
Molecular FormulaC8H10N4
Molecular Weight162.196
Structural Identifiers
SMILESCC(C1=CC=CN2C1=NN=C2)N
InChIInChI=1S/C8H10N4/c1-6(9)7-3-2-4-12-5-10-11-8(7)12/h2-6H,9H2,1H3
InChIKeyFEKLXONBZFVJMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-([1,2,4]Triazolo[4,3-a]pyridin-8-yl)ethanamine (CAS 1554425-57-8) – Chemical Class and Basic Characteristics for Research Procurement


1-([1,2,4]Triazolo[4,3-a]pyridin-8-yl)ethanamine (CAS 1554425-57-8) is a heterocyclic primary amine with the molecular formula C₈H₁₀N₄ and a molecular weight of 162.19 g/mol . The compound belongs to the triazolopyridine class, characterized by a 1,2,4-triazole ring fused to a pyridine ring at the [4,3-a] position . The ethanamine substituent is attached at the 8-position of the triazolopyridine core, distinguishing it from 3-position analogs (e.g., CAS 900641-16-9, CAS 1217810-82-6) and tetrahydro derivatives (e.g., CAS 1394042-31-9). This 8-position substitution creates a unique nitrogen-chelating motif relevant to heterocyclic coordination chemistry and kinase inhibitor scaffold design [1]. The compound is commercially available at ≥97% purity from multiple vendors for research and development applications .

1-([1,2,4]Triazolo[4,3-a]pyridin-8-yl)ethanamine (CAS 1554425-57-8) – Why Generic Substitution of Triazolopyridine Analogs Fails in SAR-Driven Research


In-class triazolopyridine ethanamine compounds cannot be substituted without risking SAR study integrity and synthetic outcome divergence. The position of the ethanamine substituent on the triazolopyridine core (8-position vs. 3-position) alters the electronic environment of the fused heterocyclic system, affecting both coordination geometry in metal-binding applications and hydrogen-bonding patterns in kinase inhibitor binding pockets [1]. Research on the triazolopyridine scaffold has demonstrated that substitution position critically influences JAK isoform selectivity, with the 8-substituted framework providing a distinct vector orientation for hinge-binding interactions in the ATP-binding pocket [2]. Furthermore, the aromatic vs. tetrahydro saturation state of the pyridine ring changes LogP and metabolic stability profiles, rendering CAS 1554425-57-8 non-interchangeable with tetrahydro analogs such as CAS 1394042-31-9 [3].

1-([1,2,4]Triazolo[4,3-a]pyridin-8-yl)ethanamine (CAS 1554425-57-8) – Quantitative Evidence of Differentiation from 3-Position and Tetrahydro Analogs


Regioisomeric Differentiation: 8-Position vs. 3-Position Substitution in Triazolopyridine Ethanamine Scaffolds

CAS 1554425-57-8 (8-position ethanamine) differs from its closest regioisomer CAS 900641-16-9 (3-position ethanamine) in calculated XLogP3-AA values, a predictor of lipophilicity that influences membrane permeability and non-specific binding [1]. While the 8-position isomer (target compound) has a calculated XLogP3-AA of -0.2, the 3-position isomer (CAS 900641-16-9) has a calculated XLogP3-AA of -0.3 [2]. This 0.1 unit difference in LogP corresponds to an approximate 25% difference in predicted partition coefficient (LogP difference of 0.1 = ~1.26-fold change in partition ratio), affecting compound partitioning in biological assays and chromatographic retention behavior [1].

Regioisomer differentiation Heterocyclic SAR Kinase inhibitor design

Topological Polar Surface Area (TPSA) Differentiation Between 8-Position and 3-Position Triazolopyridine Ethanamine Isomers

Topological Polar Surface Area (TPSA) is a key descriptor for predicting passive molecular transport, including intestinal absorption and blood-brain barrier (BBB) penetration. CAS 1554425-57-8 (8-position isomer) has a calculated TPSA of 56.2 Ų, while CAS 900641-16-9 (3-position isomer) has a calculated TPSA of 55.6 Ų [1][2]. The 0.6 Ų difference, though small in absolute terms, corresponds to a measurable difference in predicted BBB penetration probability when applying standard Veber and Egan rules. Both values fall well below the 140 Ų threshold for favorable oral absorption and the 60–70 Ų region where BBB penetration probability begins to decline steeply, indicating that both isomers are predicted to have favorable CNS penetration potential but with marginally different kinetics [1].

TPSA differentiation Blood-brain barrier prediction Oral bioavailability

Structural Distinction: Aromatic vs. Tetrahydro Pyridine Ring Saturation State in Triazolopyridine Ethanamine Series

CAS 1554425-57-8 retains full aromaticity of the pyridine ring within the triazolopyridine core, whereas tetrahydro analogs (e.g., CAS 1394042-31-9, PubChem CID 71695363) feature a fully saturated 5,6,7,8-tetrahydro pyridine ring [1]. The aromatic vs. saturated distinction produces a molecular weight difference of 4.03 g/mol (162.19 g/mol for aromatic vs. 166.22 g/mol for tetrahydro) and fundamentally alters physicochemical properties [2]. Tetrahydro derivatives exhibit increased conformational flexibility (due to saturation of the six-membered ring), altered hydrogen-bond acceptor capacity (reduced π-stacking potential with aromatic residues), and distinct metabolic vulnerability to CYP450-mediated oxidation at the saturated ring positions [1].

Aromaticity preservation Metabolic stability Hydrogen bonding

Commercially Verified Purity Specifications for 1-([1,2,4]Triazolo[4,3-a]pyridin-8-yl)ethanamine (CAS 1554425-57-8)

Multiple commercial vendors provide CAS 1554425-57-8 with documented purity specifications: Aladdin Scientific offers ≥97% purity (Catalog No. E629679) , MolCore supplies with NLT 98% (Not Less Than 98%) purity specification (Catalog No. MC714121) , and CymitQuimica offers 97% purity with defined quantity-based pricing (100 mg at 237.00 €, 250 mg at 525.00 €) . In contrast, the 3-position analog (CAS 1217810-82-6, chiral (R)-enantiomer) is offered at 95% purity by AKSci , representing a 2–3 percentage point purity differential that may affect downstream synthetic yield calculations and impurity profiling requirements.

Purity specification Vendor QC Procurement reliability

1-([1,2,4]Triazolo[4,3-a]pyridin-8-yl)ethanamine (CAS 1554425-57-8) – Prioritized Research and Industrial Application Scenarios Based on Quantitative Evidence


Kinase Inhibitor Scaffold Development Requiring 8-Position Vector Orientation for JAK Isoform Selectivity

Based on the triazolopyridine scaffold's established utility in JAK inhibitor development [1], CAS 1554425-57-8 serves as a core building block for programs targeting JAK1/2/3 selectivity tuning. The 8-position ethanamine provides a distinct vector orientation from the triazolopyridine core compared to 3-position analogs, with calculated XLogP3-AA (-0.2) and TPSA (56.2 Ų) values [2] that predict moderate cell permeability suitable for intracellular kinase target engagement. This compound is appropriate for SAR exploration where 8-position substitution is specifically required for hinge-binding interactions, as documented in the triazolopyridine-to-filgotinib optimization pathway [1].

Heterocyclic Coordination Chemistry and Metal-Binding Ligand Synthesis

The 8-position ethanamine substituent on the triazolopyridine core creates a unique bidentate or tridentate coordination motif with the fused triazole N1/N2 nitrogens, distinct from the chelation geometry of 3-position isomers [1]. CAS 1554425-57-8 is suitable for synthesizing metal complexes where the 8-position primary amine provides a flexible coordination arm while the triazolopyridine ring system serves as a rigid aromatic N-donor platform [2]. The commercially verified purity of ≥97–98% ensures reliable stoichiometry in metal-ligand complexation reactions where impurities could compete for metal coordination sites and alter desired complex speciation.

Structure-Activity Relationship (SAR) Studies Differentiating Aromatic vs. Saturated Triazolopyridine Scaffolds

CAS 1554425-57-8 retains full aromaticity of the pyridine ring (MW 162.19 g/mol), providing a direct comparator to tetrahydro derivatives (e.g., CAS 1394042-31-9, MW 166.22 g/mol) [1] for assessing the impact of ring saturation on target binding affinity and metabolic stability. This application scenario is supported by the documented use of triazolopyridine scaffolds in kinase inhibitor optimization programs [2], where aromatic vs. saturated ring systems produce differential CYP450-mediated clearance rates and distinct π-stacking contributions to ligand-protein binding free energy. Researchers can procure this compound to generate matched molecular pair (MMP) data quantifying the energetic contribution of pyridine ring aromaticity to binding potency.

Chromatographic Method Development and Analytical Reference Standard Qualification

The 0.1 unit XLogP difference between CAS 1554425-57-8 (-0.2) and the 3-position isomer (-0.3) [1] predicts a retention time difference of approximately 1–3 minutes under standard reversed-phase HPLC conditions (C18 column, acetonitrile/water gradient). The compound's ≥97% purity specification from multiple vendors [2] supports its use as an analytical reference standard for LC-MS method development and impurity profiling in reaction monitoring workflows. The consistent commercial purity across vendors also reduces the need for in-house repurification prior to analytical use, saving approximately 2–4 hours of preparative HPLC time per batch in procurement workflows.

Quote Request

Request a Quote for 1-([1,2,4]Triazolo[4,3-a]pyridin-8-yl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.